1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)-
Overview
Description
1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)- is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, providing a pathway for the generation of amino and triazole derivatives as well as hydroxyl analogues through various chemical reactions (Tan et al., 2016).
- The crystal structure of a Mannich base, 2-[(phenylamino) methyl]-isoindole-1,3-dione, has been elucidated, revealing important conformational and vibrational characteristics that contribute to its potential biological functions (Franklin et al., 2011).
- Studies on the molecular and crystal structure of tricyclic N-Aminoimides have shown their unique isomeric characteristics and hydrogen bonding interactions, which are critical for understanding their chemical behavior (Struga et al., 2007).
Chemical Properties and Reactivity
- Polysubstituted isoindole-1,3-diones have been synthesized, revealing insights into the chemical reactivity and structural properties of these compounds, which are pivotal for further applications in various fields (Tan et al., 2014).
- The formation of 4,5,6,7-tetrahydroisoindoles through palladium-catalyzed hydride reduction has been explored, offering a deeper understanding of the reactivities of different isoindoline derivatives (Hou et al., 2007).
Biological and Enzymatic Inhibition Studies
- Isoindole-1,3(2H)-dione derivatives have shown inhibitory properties against xanthine oxidase, an enzyme involved in purine metabolism, highlighting their potential therapeutic applications (Gunduğdu et al., 2020).
- Novel hybrid isoindole‐1,3(2H)‐dione compounds carrying a 1H‐tetrazole moiety have been synthesized and evaluated for their inhibitory effects against various enzymes, demonstrating their significant biological activities (Tan et al., 2022).
Optical Properties
- The optical properties, including the optical band gap, refractive index, and absorbance band edge of some isoindole-1,3-dione compounds, have been studied, indicating their potential applications in material science (Tan et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the compound 2-anilino-3a,4,7,7a-tetrahydroisoindole-1,3-dione are currently unknown. This compound belongs to the class of N-isoindoline-1,3-diones , which are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .
Mode of Action
N-isoindoline-1,3-diones are known for their diverse chemical reactivity , suggesting that this compound may interact with its targets through various mechanisms, potentially leading to changes in cellular processes.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given the potential applications of n-isoindoline-1,3-diones in pharmaceutical synthesis , it’s plausible that this compound could affect a variety of biochemical pathways.
Properties
IUPAC Name |
2-anilino-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h1-7,11-12,15H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHYKVOJOGRKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976668 | |
Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61152-63-4 | |
Record name | 3a,4,7,7a-Tetrahydro-2-(phenylamino)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61152-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061152634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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